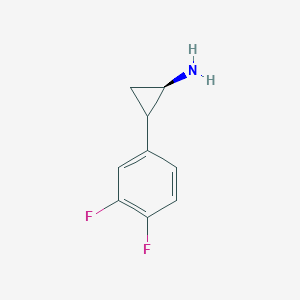![molecular formula C12H11N3O2 B13404983 5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
5-Nitro[1,1'-biphenyl]-2,2'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the class of biphenyl derivatives. These compounds consist of two benzene rings connected by a single bond at the [1,1’] position. The presence of nitro and amine groups in the biphenyl structure imparts unique chemical and physical properties to this compound, making it significant in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro[1,1’-biphenyl]-2,2’-diamine typically involves the nitration of biphenyl followed by amination. One common method is the Suzuki–Miyaura cross-coupling reaction, where 2-iodo-4-nitrofluorobenzene reacts with boronic acid in the presence of a palladium catalyst and triphenylphosphine (PPh₃) in refluxing dioxane . This reaction yields 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl, which can then be further aminated to produce the desired compound.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
化学反应分析
Types of Reactions
5-Nitro[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various amine and nitro derivatives, which can be further functionalized for specific applications.
科学研究应用
5-Nitro[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is used in studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-Nitro[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, and induce oxidative stress, making the compound effective in antimicrobial and anticancer applications .
相似化合物的比较
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the amine groups.
4-Nitrobiphenyl: Another biphenyl derivative with the nitro group at a different position.
2,2’-Diaminobiphenyl: Contains amine groups but lacks the nitro group.
Uniqueness
5-Nitro[1,1’-biphenyl]-2,2’-diamine is unique due to the presence of both nitro and amine groups, which impart distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
2-(2-aminophenyl)-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O2/c13-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13-14H2 |
InChI 键 |
MUEZXUPOHWADHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
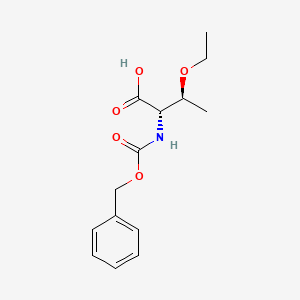
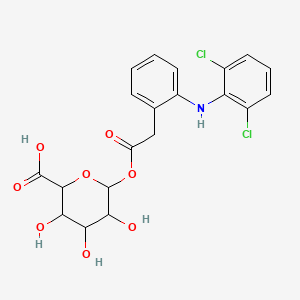


![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
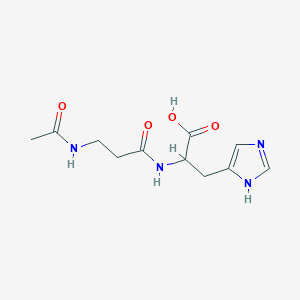
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
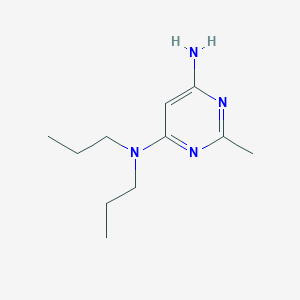
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
